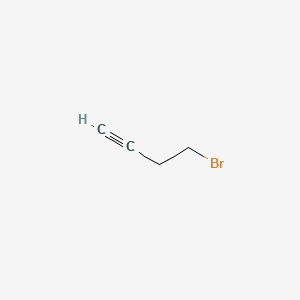










|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4]([CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])=[O:5].[I-].[K+].Br[CH2:17][CH2:18][C:19]#[CH:20]>CN(C)C=O>[CH3:13][C:7]([S:4]([CH3:3])(=[O:5])=[O:6])([CH2:20][CH2:19][C:18]#[CH:17])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
2.89 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC#C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(approx. 30 min)
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise via cannula (approx. 2 h)
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with water (200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with 1:1 ethyl acetate-hexanes (2×200 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water (2×50 mL), brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography (340 g silica gel column, 0-25% gradient ethyl acetate in hexanes)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(CCC#C)S(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.63 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |